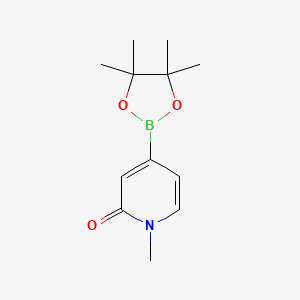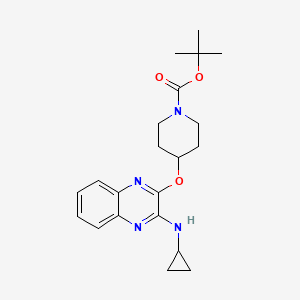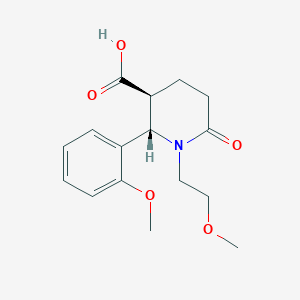
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine (2F3PTFP) is a nitrogen-containing heterocyclic compound that is widely used in the scientific community. It is a member of the pyridine family and is used in a variety of applications, including synthesis, research, and drug development. 2F3PTFP is an important building block in organic synthesis and a key intermediate in the synthesis of various drugs. In addition, it is used as a starting material for the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
One significant application of trifluoromethyl-substituted pyridines, including compounds similar to 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine, is in the treatment and prevention of malaria. The compound JPC-3210, a derivative in this category, has shown promising in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum strains and in vivo efficacy against murine malaria (Chavchich et al., 2016).
Synthesis of P2X7 Antagonists
Another application is in the synthesis of P2X7 antagonists. Compounds structurally related to 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine have been synthesized for potential use in treating mood disorders. These compounds have shown robust P2X7 receptor occupancy and favorable solubility and tolerability in preclinical species (Chrovian et al., 2018).
Methodology in Pyridine Synthesis
Research has also focused on developing new methodologies for synthesizing polysubstituted pyridines, including those containing the 3-trifluoromethyl group. Such methods have shown high yields and supplement traditional pyridine synthesis (Chen et al., 2010).
Nicotinic Acetylcholine Receptor Binding
Fluoro derivatives of azetidine, similar to 2-Fluoro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine, have been studied for their binding properties to nicotinic acetylcholine receptors. These compounds could be used in brain imaging of these receptors with PET (Doll et al., 1999).
Treatment of Nerve Agent Poisoning
Fluorinated pyridine derivatives have been explored for their potential use in treating organophosphorus nerve agent poisoning. These studies involve the synthesis and testing of quaternary pyridine salts (Timperley et al., 2005).
Synthesis of Pesticides
Compounds like 2,3-Dichloro-5-trifluoromethyl pyridine, closely related to the chemical , are widely used in the synthesis of pesticides. Reviews of the synthesis processes for these compounds provide valuable insights into their practical applications (Lu Xin-xin, 2006).
Eigenschaften
IUPAC Name |
2-fluoro-3-pyridin-3-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-10-8(7-2-1-5-16-6-7)3-4-9(17-10)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEGTTSIECJGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)




![3-[(Benzothiazol-2-yl)oxymethyl]piperidine](/img/structure/B1391050.png)




